Chemical structure and properties of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one
Chemical structure and properties of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one
The following technical guide details the chemical structure, synthesis, and properties of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one.
A Critical Scaffold for Fluorinated Pharmaceuticals and Liquid Crystals
Executive Summary & Chemical Identity[1][2][3]
1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (CAS 586-16-3), also known as 3'-Fluoro-4'-hydroxypropiophenone, represents a high-value intermediate in medicinal chemistry. Its structural significance lies in the bioisosteric modulation provided by the fluorine atom ortho to the phenolic hydroxyl group. This substitution pattern lowers the pKa of the phenol (increasing acidity) and enhances lipophilicity (LogP) compared to the non-fluorinated parent, 4'-hydroxypropiophenone. These properties are critical for optimizing the pharmacokinetics of downstream active pharmaceutical ingredients (APIs), particularly in the synthesis of fluorinated flavones and kinase inhibitors .[1]
Chemical Profile Table[3][5]
| Property | Specification |
| IUPAC Name | 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one |
| Common Name | 3'-Fluoro-4'-hydroxypropiophenone |
| CAS Number | 586-16-3 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 109–110 °C |
| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; sparingly soluble in water |
| pKa (Predicted) | ~7.2 (Acidified by ortho-F; Phenol is typically ~10) |
Structural Analysis & Reactivity
The molecule features a polarized push-pull system. The electron-donating hydroxyl group (activator) at position 4 is electronically counterbalanced by the electron-withdrawing ketone at position 1 and the inductive withdrawal of the fluorine at position 3.
Electronic Effects
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Fluorine Effect: The fluorine atom at C3 exerts a strong inductive effect (-I), pulling electron density from the O-H bond, thereby increasing the acidity of the phenol. This makes the hydroxyl proton more labile for alkylation reactions (e.g., ether formation).
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Carbonyl Directing: The propanoyl group is a meta-director, but the strong ortho/para-directing hydroxyl group dominates electrophilic aromatic substitution (EAS) patterns. Future functionalization (e.g., nitration, halogenation) will occur preferentially at C5 (ortho to OH, meta to ketone).
Visualization: Reactivity Map
The following diagram illustrates the electronic influences and reactive sites on the scaffold.
Figure 1: Functional reactivity map of the 3-fluoro-4-hydroxypropiophenone scaffold.
Synthetic Methodology
The most robust industrial route to CAS 586-16-3 is the Fries Rearrangement of 2-fluorophenyl propionate. This method is preferred over direct Friedel-Crafts acylation of 2-fluorophenol due to superior regioselectivity (avoiding ortho-acylation relative to the phenol).
Protocol: Fries Rearrangement Route
Objective: Synthesize 10g of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one.
Reagents
-
2-Fluorophenol (Starting Material)
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Propionyl Chloride (Acylating Agent)[2]
-
Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst)[3]
-
Dichloromethane (DCM) (Solvent)
-
Hydrochloric Acid (1M) (Quenching)[4]
Step 1: Esterification (Formation of 2-Fluorophenyl Propionate)
-
Setup: Charge a 250 mL round-bottom flask with 2-fluorophenol (11.2 g, 100 mmol) and DCM (100 mL). Add triethylamine (15.3 mL, 110 mmol) as a base scavenger.
-
Addition: Cool to 0°C. Dropwise add propionyl chloride (9.6 mL, 110 mmol) over 30 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) until phenol is consumed.
-
Workup: Wash with water (2 x 50 mL), dry over MgSO₄, and concentrate in vacuo to yield the intermediate ester (Oil).
Step 2: Fries Rearrangement
-
Setup: Dissolve the crude ester from Step 1 in neat conditions or minimal chlorobenzene (industrial preference) or DCM (lab scale). Here we use neat conditions for atom economy.
-
Catalysis: Add anhydrous AlCl₃ (16.0 g, 120 mmol) slowly to the ester. Caution: Exothermic.
-
Heating: Heat the mixture to 120°C for 2 hours. (High temperature favors the para-rearrangement product, which is the target 4-hydroxy isomer).
-
Quenching: Cool to RT. Carefully pour the viscous aluminum complex into ice-cold 1M HCl (200 mL) to hydrolyze the complex.
-
Isolation: Extract the resulting precipitate/oil with EtOAc (3 x 100 mL).
-
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene.
-
Yield: Expected yield ~65-75%. Target mass ~11-12g.
Mechanism Visualization
Figure 2: Step-wise mechanism of the Fries Rearrangement yielding the para-isomer.
Analytical Characterization
To validate the structure, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)[3][8]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.5 ppm (s, 1H): Phenolic -OH (Broad, D₂O exchangeable).
-
δ 7.6 – 7.7 ppm (m, 2H): H-2 and H-6 (Aromatic protons ortho/meta to ketone). Note: H-2 shows coupling to F (J_HF ~10-12 Hz).
-
δ 7.05 ppm (t, 1H): H-5 (Aromatic proton ortho to OH).
-
δ 2.90 ppm (q, 2H, J=7.2 Hz): Methylene protons (-CH₂-) of the propyl group.
-
δ 1.08 ppm (t, 3H, J=7.2 Hz): Methyl protons (-CH₃).
-
Infrared Spectroscopy (IR)[3]
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3200–3400 cm⁻¹: O-H stretch (Broad, H-bonded).
-
1660–1670 cm⁻¹: C=O stretch (Conjugated ketone). Lower frequency than non-conjugated ketones due to resonance.
-
1100–1200 cm⁻¹: C-F stretch (Strong).
Applications in Drug Discovery
This scaffold is not merely an endpoint but a "divergent intermediate."
-
Fluorinated Flavonoids:
-
Condensation of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one with aromatic aldehydes (Claisen-Schmidt condensation) yields fluorinated chalcones .
-
Subsequent cyclization produces 3-fluoroflavones , a class of compounds exhibiting potent antioxidant and anti-inflammatory activity. The fluorine atom improves metabolic stability against O-methylation by COMT (Catechol-O-methyltransferase).
-
-
Liquid Crystal Mesogens:
-
The 3-fluoro-4-hydroxy core is a classic "head group" for liquid crystals. Alkylation of the hydroxyl group with long alkyl chains, followed by reduction of the ketone, yields mesogenic cores with negative dielectric anisotropy, useful in vertical alignment (VA) displays.
-
Safety & Handling (SDS Summary)
-
Hazards:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic; keep dry.
References
-
Sigma-Aldrich. Product Specification: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one. Retrieved from
-
PubChem.[5] Compound Summary for CID 519479: 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one (Analogous Data). Retrieved from
-
Echemi. 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one Product Details. Retrieved from
-
Royal Society of Chemistry. One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones. Retrieved from
-
Google Patents. Process for the preparation of hydroxypropiophenones via Fries Rearrangement (CN104370727A). Retrieved from
Sources
- 1. CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Fries Rearrangement [merckmillipore.com]
- 4. 4'-Hydroxypropiophenone synthesis - chemicalbook [chemicalbook.com]
- 5. 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one | C9H8F2O2 | CID 519479 - PubChem [pubchem.ncbi.nlm.nih.gov]
